

In-Depth Mass Spectral Characterization of Carbofuran-d3: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characterization of Carbofuran-d3, a deuterated isotopologue of the N-methylcarbamate pesticide Carbofuran. Often employed as an internal standard in quantitative analytical methods, a thorough understanding of its behavior in mass spectrometry is crucial for accurate and reliable results. This document details its mass spectral properties, fragmentation patterns, and typical experimental protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectral Data and Fragmentation Analysis

Carbofuran-d3 is specifically labeled with three deuterium atoms on the N-methyl group of the carbamate moiety. This isotopic labeling results in a mass shift of +3 Da compared to its unlabeled counterpart, a key feature for its use as an internal standard. The mass spectral data for Carbofuran-d3 is summarized in the table below.

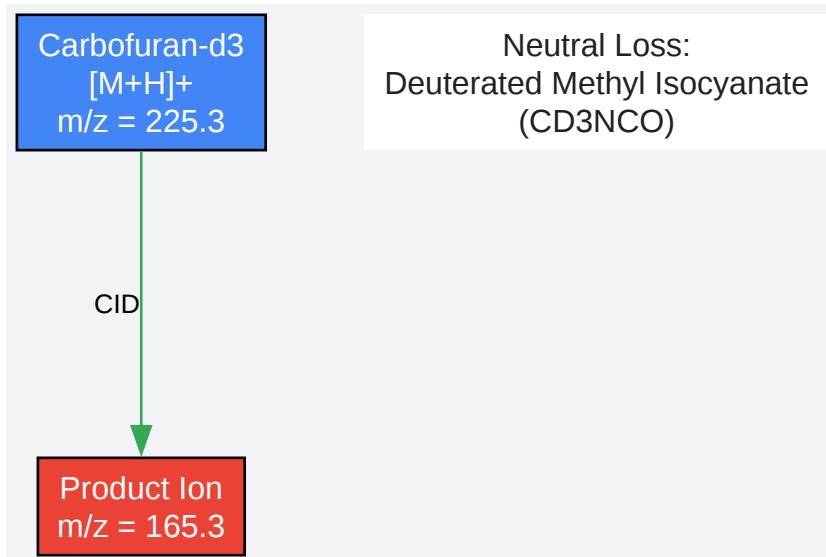
The primary fragmentation pathway of protonated Carbofuran-d3, like the unlabeled compound, involves the cleavage of the carbamate group. This results in the neutral loss of deuterated methyl isocyanate (CD3NCO), leading to the formation of a stable product ion.

Analyte	Precursor Ion (m/z) [M+H] ⁺	Product Ion (m/z)	Collision Energy (eV)
Carbofuran-d3	225.3	165.3	10 - 20

Table 1: Quantitative Mass Spectral Data for Carbofuran-d3. The table outlines the typical precursor and product ions observed in tandem mass spectrometry, along with a representative range for collision energy.

Fragmentation Pathway of Carbofuran-d3

The fragmentation of Carbofuran-d3 is a targeted process, ideal for Multiple Reaction Monitoring (MRM) in quantitative assays. The deuterated N-methyl group is central to its characteristic fragmentation.



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Caption: Fragmentation pathway of Carbofuran-d3 in MS/MS.

Experimental Protocols

The following sections detail typical methodologies for the analysis of Carbofuran-d3, primarily in its role as an internal standard for the quantification of Carbofuran in various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

- Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable material) is homogenized.
- Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, along with the Carbofuran-d3 internal standard solution. The tube is shaken vigorously for 1 minute.
- Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.
- Centrifugation: The sample is centrifuged at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) and MgSO₄). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2-5 minutes.
- Final Extract: The resulting supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

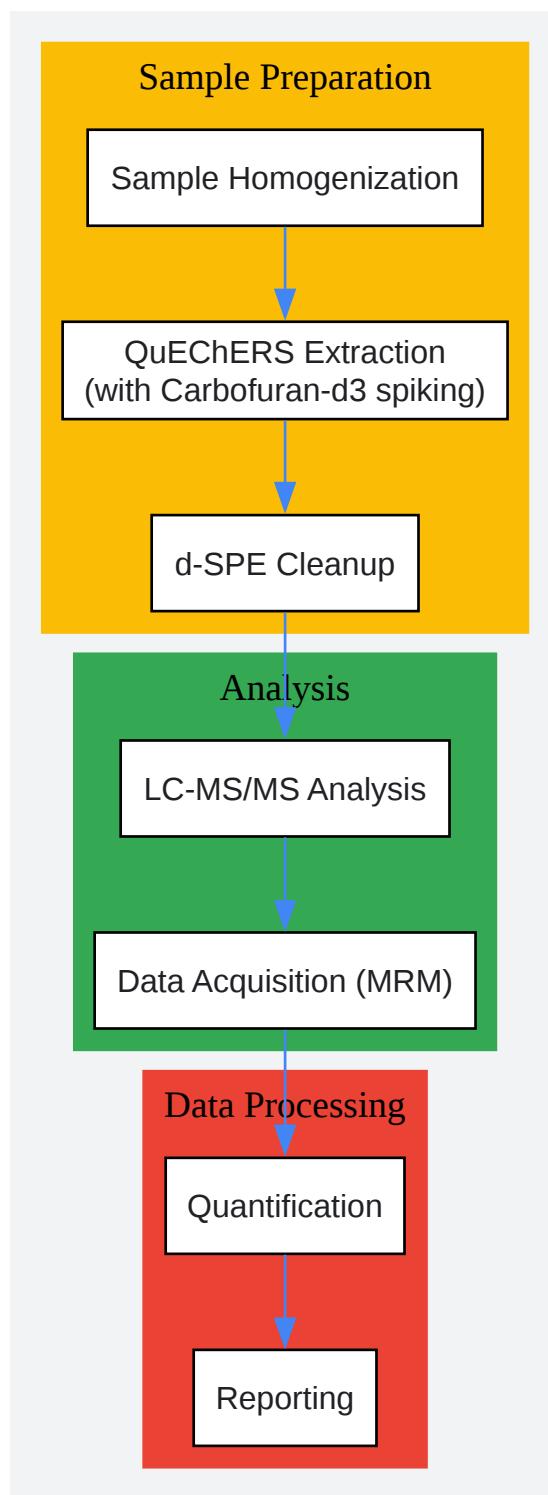
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Column Temperature: 40 °C.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 350 - 450 °C.
- Capillary Voltage: 3.0 - 4.0 kV.

Experimental Workflow

The general workflow for the quantitative analysis of Carbofuran using Carbofuran-d3 as an internal standard is a streamlined process from sample receipt to data analysis.



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Caption: General experimental workflow for Carbofuran analysis.

This guide provides the fundamental technical information for the mass spectral characterization and analysis of Carbofuran-d3. Researchers and scientists can utilize this information to develop and validate robust analytical methods for the quantification of Carbofuran in various matrices, ensuring data of the highest quality and reliability.

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